molecular formula C13H19BN2O3 B594566 N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide CAS No. 1218791-25-3

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide

Cat. No. B594566
CAS RN: 1218791-25-3
M. Wt: 262.116
InChI Key: JHTSMDYANXANST-UHFFFAOYSA-N
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Description

“N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide” is a chemical compound with the molecular formula C14H19BN2O2 . It has a molecular weight of 258.13 g/mol . The IUPAC name for this compound is 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-6-7-12-10(8-11)9-16-17(12)5/h6-9H,1-5H3 . The Canonical SMILES string is B1(OC(C(O1)©C)©C)C2=CC3=C(C=C2)N(N=C3)C . Unfortunately, the 3D structure is not available as conformer generation is disallowed due to unsupported elements .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 258.13 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond . The exact mass of the compound is 258.1539580 g/mol .

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an important intermediate in organic synthesis. Its borate and sulfonamide groups allow for nucleophilic and amidation reactions, which are crucial in the synthesis of complex molecules . It’s particularly useful in the construction of pharmacologically active molecules where precision and stability of the intermediate are paramount.

Drug Development

In the realm of drug development, such organoboron compounds are often employed as enzyme inhibitors or ligands for certain drugs . Their high stability and reactivity make them suitable for creating potent and selective agents, especially in the development of anticancer and antimicrobial medications.

Asymmetric Synthesis

The compound’s structure lends itself well to asymmetric synthesis processes, including amino acid production . This is essential for creating chiral drugs that can interact with biological systems in a highly specific manner, leading to medications with fewer side effects and improved efficacy.

Suzuki Coupling Reactions

Suzuki coupling reactions are a cornerstone of modern organic chemistry, and this compound can act as a boronic acid agent in these reactions . This application is critical for forming carbon-carbon bonds, which are foundational in organic chemistry and materials science.

Fluorescent Probes

Organoboron compounds like this one can be used as fluorescent probes to detect various biological and chemical substances, such as hydrogen peroxide, sugars, and ions . This application is vital in both research and diagnostic fields, allowing for the visualization and measurement of biological processes.

Stimulus-Responsive Drug Carriers

The boronic ester bonds present in this compound are widely utilized in the design of stimulus-responsive drug carriers . These carriers can respond to changes in the microenvironment, such as pH, glucose levels, and ATP concentrations, to deliver drugs like insulin and genes in a controlled manner.

properties

IUPAC Name

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)10-6-9(7-16-8-10)11(17)15-5/h6-8H,1-5H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTSMDYANXANST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682239
Record name N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1218791-25-3
Record name N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218791-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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